molecular formula C15H10Cl2F3NO B2438973 3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 303145-00-8

3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Cat. No.: B2438973
CAS No.: 303145-00-8
M. Wt: 348.15
InChI Key: UYBDXNMNFTUYIP-UHFFFAOYSA-N
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Description

3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is a chemical compound with the molecular formula C15H10Cl2F3NO and a molar mass of 348.15 g/mol . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzyl benzenecarboxamide structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3,5-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-12-5-10(6-13(17)7-12)14(22)21-8-9-2-1-3-11(4-9)15(18,19)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBDXNMNFTUYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 3-(trifluoromethyl)benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenecarboxamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is unique due to the specific arrangement of its dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundKey SubstituentsAntimicrobial MIC (µg/mL)
Target compound3,5-Cl; 3-CF₃2–8
3,5-Dichloro-N-(3-CF₃-phenyl)3,5-Cl; 3-CF₃ (direct)10–15
3-CF₃-BenzamideSingle CF₃>50

Basic Safety and Handling

Q: What precautions are essential during handling? A: Key measures:

  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Storage : Inert atmosphere at 4°C to prevent decomposition .

Advanced Mutagenicity Assessment

Q: How to evaluate mutagenic risks? A: Conduct Ames II testing with Salmonella strains (TA98, TA100). For this compound, mutagenicity is comparable to benzyl chloride (low risk). Include positive controls (e.g., sodium azide) and validate with mammalian cell assays (e.g., micronucleus test) .

Basic Structural Uniqueness

Q: What distinguishes this compound from analogs? A: The meta-trifluoromethyl and 3,5-dichloro substitutions create a sterically hindered, electron-deficient aromatic system, enhancing binding to hydrophobic enzyme pockets .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: How to design SAR experiments? A:

Derivative synthesis : Modify substituents (e.g., replace Cl with Br).

Bioassays : Test against target pathogens/cell lines.

Data analysis : Use QSAR models to correlate substituent electronegativity with activity .

Advanced Purification Techniques

Q: What chromatographic methods resolve synthesis byproducts? A:

  • Reverse-phase HPLC : C18 column with acetonitrile/water gradient (70:30 → 95:5).
  • Flash chromatography : Silica gel, hexane/ethyl acetate (4:1). Monitor fractions via TLC (Rf = 0.3–0.5) .

Basic Ethical Guidelines

Q: What restrictions apply to in vivo testing? A: The compound is strictly for non-human research. Institutional Animal Care and Use Committee (IACUC) approval is mandatory for animal studies. Prohibit human exposure per FDA guidelines .

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